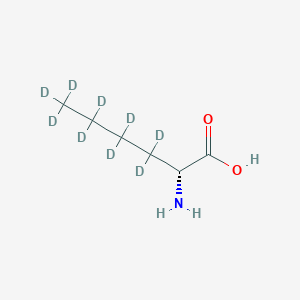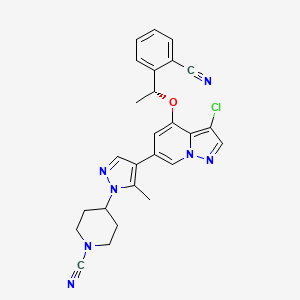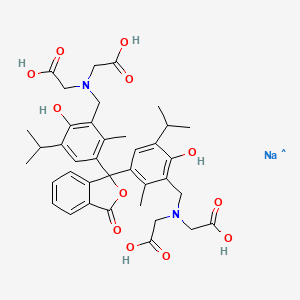![molecular formula C14H11N3O2S B12406579 5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Glucosidase-IN-22 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus, where it helps regulate postprandial blood glucose levels by inhibiting the activity of alpha-glucosidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Enzymatic Hydrolysis: Utilizing specific enzymes to hydrolyze precursor compounds into the desired inhibitor.
Microbial Fermentation: Employing microorganisms to produce the compound through fermentation processes.
Chemical Synthesis: Involving the construction of peptide chains with specific structures and sequences, although this method can be costly and environmentally challenging.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-22 often relies on large-scale fermentation processes, where optimized strains of microorganisms are cultured under controlled conditions to maximize yield. Chemical synthesis methods are also employed, particularly for producing high-purity compounds for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
A-Glucosidase-IN-22 undergoes various chemical reactions, including:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
A-Glucosidase-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Industry: Utilized in the development of antidiabetic drugs and other pharmaceutical products.
Mecanismo De Acción
A-Glucosidase-IN-22 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a reduction in postprandial blood glucose levels. The molecular targets involved include key amino acid residues within the enzyme’s active site, which interact with the inhibitor through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: A similar compound with a different structure but similar inhibitory effects.
Voglibose: Another inhibitor with a unique structure and mechanism of action.
Uniqueness
A-Glucosidase-IN-22 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety compared to other inhibitors. Its distinct molecular structure allows for targeted interactions with the enzyme, potentially leading to more effective glucose regulation .
Propiedades
Fórmula molecular |
C14H11N3O2S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
5-[(2,4-dihydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C14H11N3O2S/c18-10-3-1-8(13(19)6-10)7-15-9-2-4-11-12(5-9)17-14(20)16-11/h1-7,18-19H,(H2,16,17,20) |
Clave InChI |
BGXWDJFZASQDKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)O)O)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



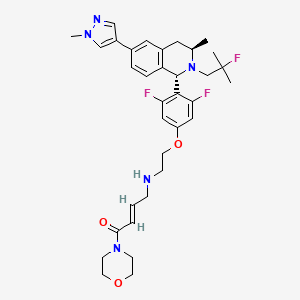
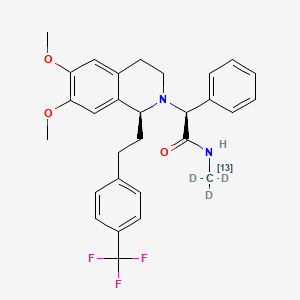


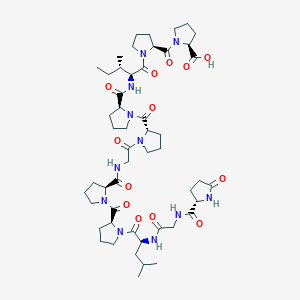
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)

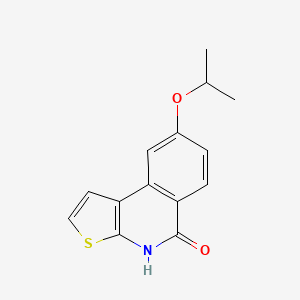
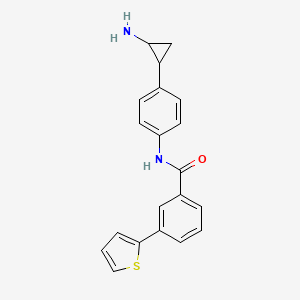
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
